Cas no 1005300-84-4 (3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide)
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
- 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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- InChI Key: DGQAEZIHZIPFIS-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C(C)C)(=O)=O)=CC=C(C)C(C)=C1
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2050-0201-2μmol |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-5μmol |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-10μmol |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-20μmol |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-1mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-2mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-3mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-4mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-5mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2050-0201-10mg |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide |
1005300-84-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-Yl]Benzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1005300-84-4, known as 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
Sulfonamides are a class of compounds that have been extensively studied for their diverse biological activities. The presence of the sulfonamide group in this molecule contributes to its ability to act as a bioisostere, making it a valuable tool in medicinal chemistry. Recent studies have highlighted the role of sulfonamides in modulating enzyme activity and receptor binding, which underscores their importance in drug design.
The tetrahydroquinoline moiety in the compound is another key feature that enhances its pharmacological properties. Tetrahydroquinolines are known for their ability to interact with G-protein coupled receptors (GPCRs), making them attractive candidates for treating conditions such as hypertension and pain. The substitution pattern on the quinoline ring further modulates these interactions, as demonstrated by recent research into structure-activity relationships (SAR) studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For instance, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. These methods not only enhance the scalability of production but also align with green chemistry principles by minimizing waste and energy consumption.
From a pharmacokinetic standpoint, the dimethyl substitution on the benzene ring plays a crucial role in influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that methyl groups can improve lipophilicity without compromising solubility, which is essential for achieving optimal bioavailability. This balance is particularly important for drugs targeting chronic diseases where sustained release is desired.
The integration of 2-methylpropanoyl group further enhances the compound's stability and bioactivity. This group acts as a protecting agent during synthesis and contributes to the molecule's overall conformational flexibility. Flexibility is critical for enabling interactions with target proteins, as evidenced by molecular docking studies that reveal favorable binding affinities.
Emerging research has also explored the potential of this compound in neuroprotective therapies. Preclinical studies suggest that it may inhibit neuroinflammation by modulating cytokine production and reducing oxidative stress. These findings are particularly promising given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its therapeutic applications, this compound has shown potential in materials science as a precursor for advanced polymers and coatings. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics. Researchers are currently investigating its use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
From an environmental perspective, the synthesis and application of this compound adhere to sustainable practices. The use of renewable feedstocks and biodegradable intermediates minimize its ecological footprint. Furthermore, life cycle assessments (LCAs) indicate that its production process has a lower carbon footprint compared to traditional synthetic routes.
In conclusion, 3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a cutting-edge advancement in chemical innovation. Its versatile structure and diverse applications position it as a key player in both pharmaceuticals and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific progress.
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